

# physical and chemical properties of 2-Methyl-1,3-benzothiazol-5-ol

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## Compound of Interest

Compound Name: 2-Methyl-1,3-benzothiazol-5-ol

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An In-depth Technical Guide to **2-Methyl-1,3-benzothiazol-5-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methyl-1,3-benzothiazol-5-ol**. It includes a summary of its known biological activities, detailed experimental protocols for its synthesis and analysis, and visualizations of potential signaling pathways it may influence.

## Core Properties of 2-Methyl-1,3-benzothiazol-5-ol

**2-Methyl-1,3-benzothiazol-5-ol**, also known as 5-hydroxy-2-methylbenzothiazole, is a heterocyclic organic compound with a molecular formula of C<sub>8</sub>H<sub>7</sub>NOS.<sup>[1]</sup> Its structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a methyl group at the 2-position and a hydroxyl group at the 5-position.

## Physical Properties

The physical characteristics of **2-Methyl-1,3-benzothiazol-5-ol** are summarized in the table below. While experimental data for some properties are limited, available information and data from closely related compounds are provided for reference.

Property	Value	Source
Molecular Weight	165.21 g/mol	PubChem CID 699799[1]
Appearance	White to pale yellow crystalline powder	ChemBK[2]
Melting Point	193-195 °C	Sigma-Aldrich[3], ChemBK[2]
Boiling Point	313.7 °C at 760 mmHg (Predicted)	ChemBK[2]
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform.[2] Very slightly soluble in water.[4]	ChemBK[2], PubChem CID 7222[4]

## Chemical Properties

The chemical properties of **2-Methyl-1,3-benzothiazol-5-ol** are detailed in the following table. These properties are crucial for understanding its reactivity and stability.

Property	Value	Source
IUPAC Name	2-methyl-1,3-benzothiazol-5-ol	PubChem CID 699799[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NOS	PubChem CID 699799[1]
CAS Number	68867-14-1	PubChem CID 699799[1]
SMILES	CC1=NC2=C(S1)C=CC(=C2)O	PubChem CID 699799[1]
InChI Key	LAKVUPMDDFICNR-UHFFFAOYSA-N	PubChem CID 699799[1]
pKa	Data not available. Prediction requires specialized software.	
LogP (Predicted)	2.4	PubChem CID 699799[1]

## Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of **2-Methyl-1,3-benzothiazol-5-ol**, based on established procedures for closely related benzothiazole derivatives.

## Synthesis of 2-Methyl-1,3-benzothiazol-5-ol

A plausible synthetic route to **2-Methyl-1,3-benzothiazol-5-ol** involves the reaction of a substituted 2-aminothiophenol with an acetylating agent. The following protocol is adapted from a method for preparing a similar derivative.[5]

Materials:

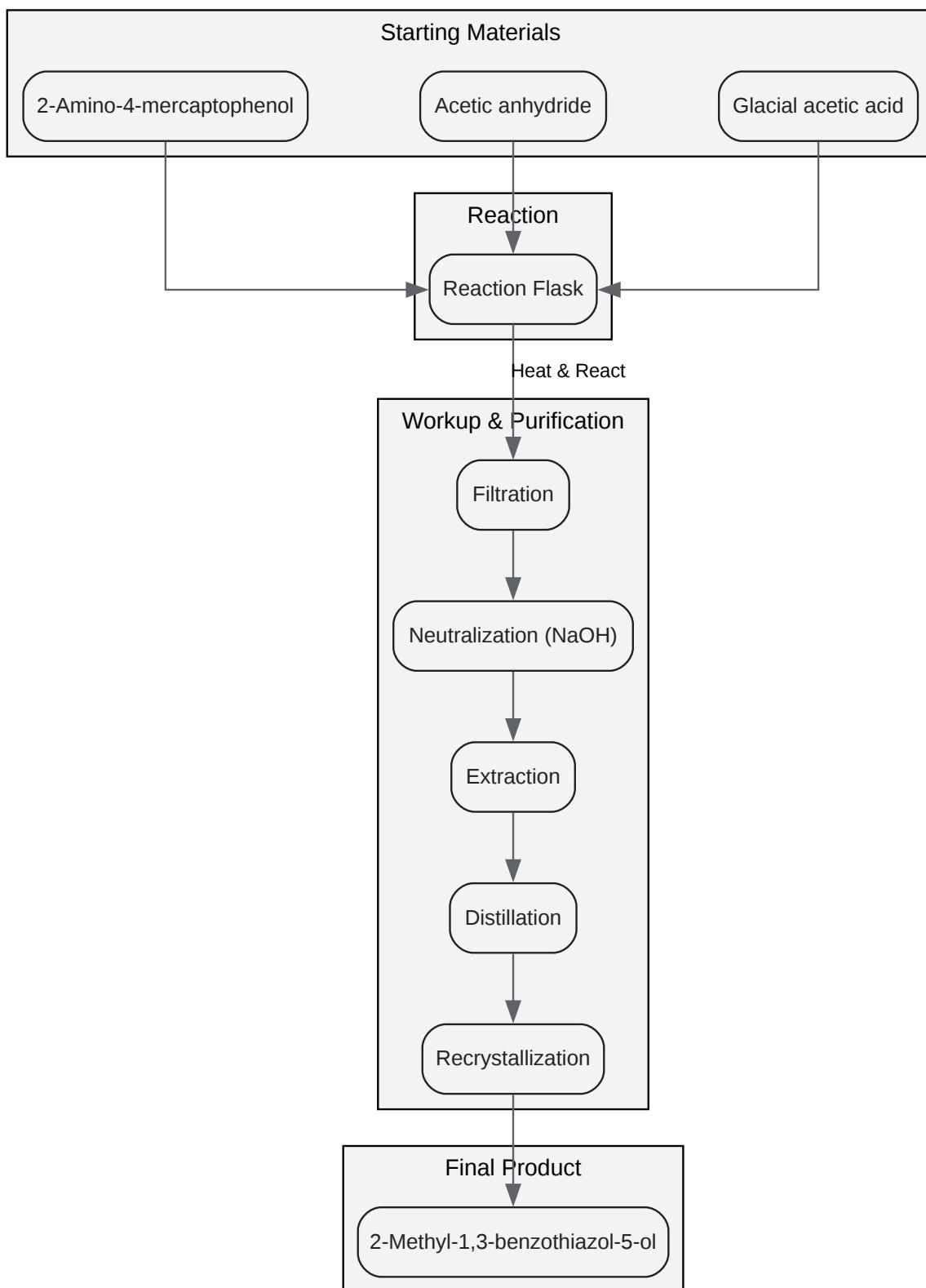
- 2-Amino-4-mercaptophenol
- Acetic anhydride
- Glacial acetic acid
- Sodium hydroxide solution (5 wt%)
- Organic solvent (e.g., ethyl acetate)
- Ice

Procedure:

- In a reaction flask, add 2-amino-4-mercaptophenol to glacial acetic acid.
- Slowly add acetic anhydride to the mixture.
- Heat the reaction mixture and maintain it at a constant temperature for a specified period (e.g., 1.5 hours at 130°C).
- After the reaction is complete, cool the mixture to room temperature and filter.
- Cool the filtrate in an ice-water bath to 0-5°C.
- Slowly add a 5 wt% sodium hydroxide solution dropwise to adjust the pH of the system to approximately 7.0.

- Extract the product with an organic solvent, such as ethyl acetate.
- Distill the organic solvent to obtain the crude **2-Methyl-1,3-benzothiazol-5-ol**.
- The crude product can be further purified by recrystallization.

Workflow for the Synthesis of **2-Methyl-1,3-benzothiazol-5-ol**:

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Caption: Synthetic workflow for **2-Methyl-1,3-benzothiazol-5-ol**.

## Analytical Methodologies

### 2.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the identification and quantification of **2-Methyl-1,3-benzothiazol-5-ol** in various matrices. The protocol is based on methods developed for other benzothiazole derivatives.[6][7][8]

Instrumentation:

- Ultra-High Performance Liquid Chromatography (UHPLC) system
- Triple Quadrupole Mass Spectrometer (TQMS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid to improve peak shape).
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-10  $\mu\text{L}$ .

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for **2-Methyl-1,3-benzothiazol-5-ol** would need to be determined by infusing a standard solution.

Sample Preparation:

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter before injection.

### 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2-Methyl-1,3-benzothiazol-5-ol**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).

Expected <sup>1</sup>H NMR Spectral Features:

- A singlet for the methyl group protons.
- Signals in the aromatic region corresponding to the protons on the benzene ring.
- A broad singlet for the hydroxyl proton.

Expected <sup>13</sup>C NMR Spectral Features:

- A signal for the methyl carbon.
- Signals in the aromatic region for the carbons of the benzothiazole ring system.

## Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. While the specific biological targets of **2-Methyl-1,3-benzothiazol-5-ol** are not yet fully elucidated, research on related hydroxy-benzothiazole compounds suggests potential interactions with several key signaling pathways.

## Potential Molecular Targets

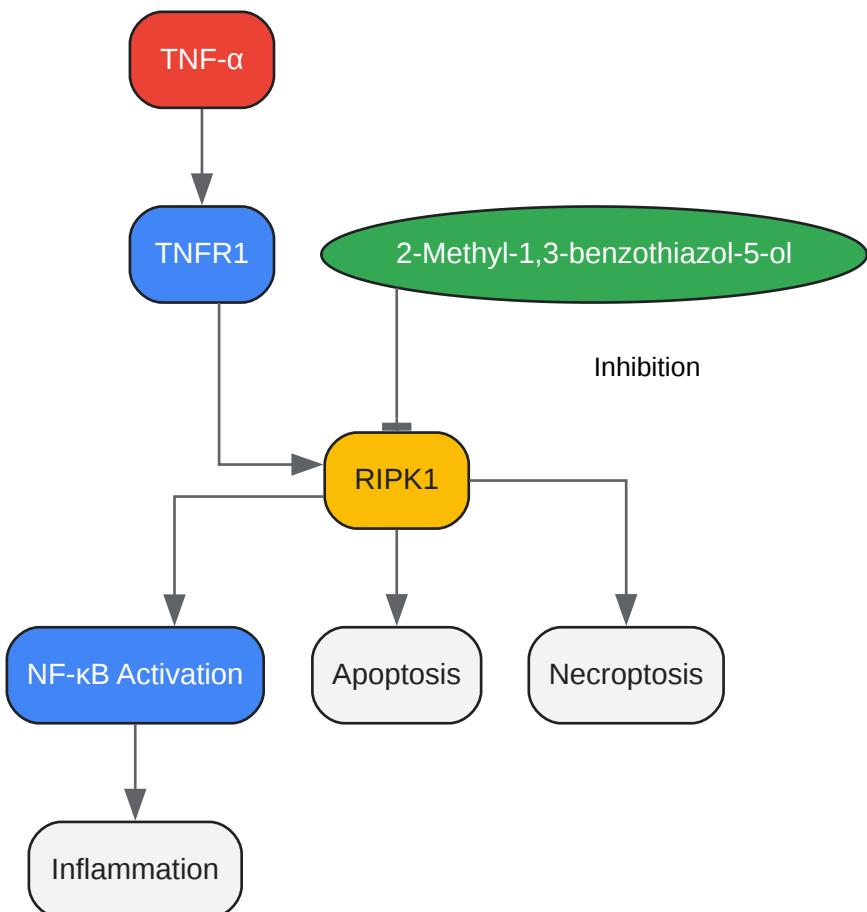
Based on studies of similar compounds, **2-Methyl-1,3-benzothiazol-5-ol** may modulate the activity of the following proteins:

- Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): A key regulator of inflammation and cell death pathways.[9][10][11][12]
- G Protein-Coupled Receptor 183 (GPR183): Involved in immune cell migration and function. [13]
- Phosphoinositide 3-kinase gamma (PI3K $\gamma$ ): Plays a crucial role in inflammatory and immune responses.[14][15][16]

## Visualized Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by **2-Methyl-1,3-benzothiazol-5-ol**, based on its structural similarity to known inhibitors of these pathways.

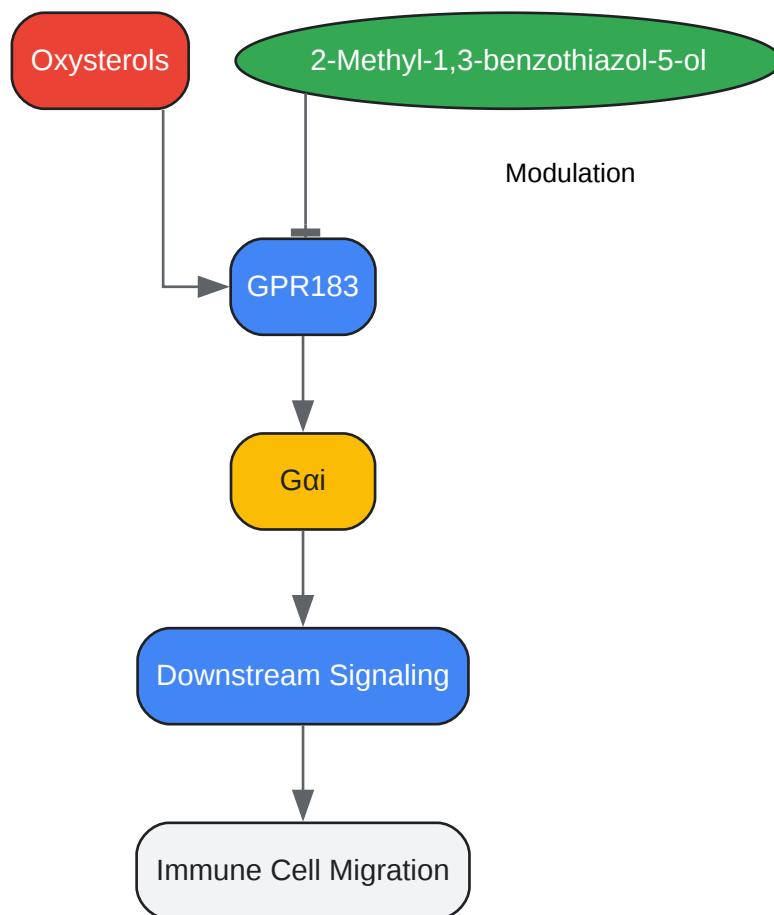
RIPK1 Signaling Pathway:



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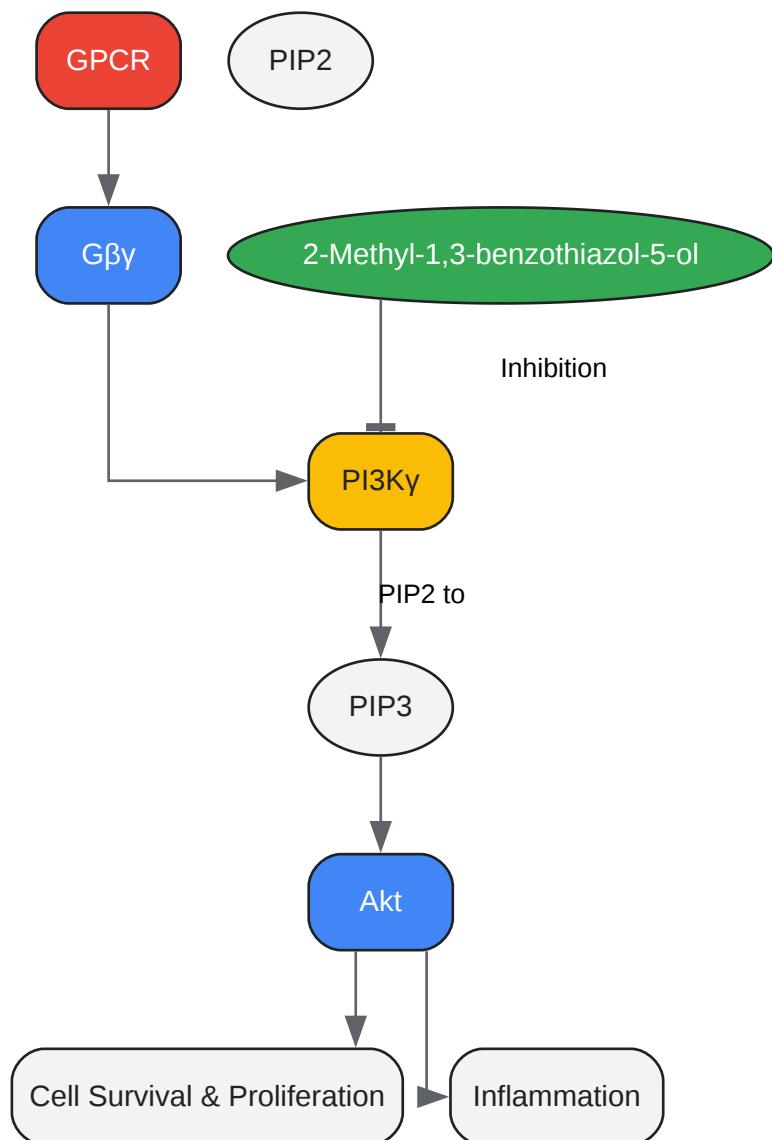
Caption: Potential inhibition of the RIPK1 signaling pathway.

GPR183 Signaling Pathway:

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Caption: Potential modulation of the GPR183 signaling pathway.

PI3K $\gamma$  Signaling Pathway:



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Caption: Potential inhibition of the PI3K $\gamma$  signaling pathway.

## Conclusion

**2-Methyl-1,3-benzothiazol-5-ol** is a compound of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a detailed overview of its known physical and chemical properties, along with plausible experimental protocols for its synthesis and analysis. The exploration of its potential interactions with key signaling pathways such as RIPK1, GPR183, and PI3K $\gamma$  highlights its therapeutic potential. Further research is

warranted to fully elucidate its biological mechanisms of action and to explore its efficacy in various disease models.

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